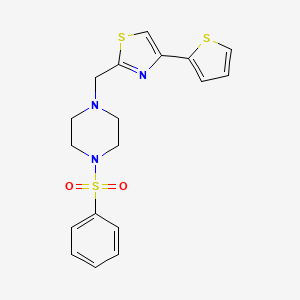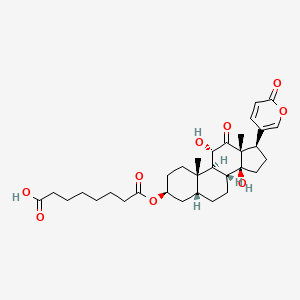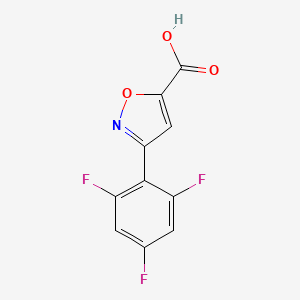![molecular formula C12H15NO2 B2754269 N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide CAS No. 1567972-64-8](/img/structure/B2754269.png)
N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, which include compounds like N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide, have shown potential in antiviral applications. For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the development of compounds that can interact with viral components, potentially leading to new antiviral drugs.
Anti-inflammatory Properties
The indole nucleus, present in N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide, is known to possess anti-inflammatory properties. This is particularly relevant in the development of treatments for chronic inflammatory diseases, where indole derivatives can play a role in modulating inflammatory responses .
Anticancer Research
Indole derivatives are also being explored for their anticancer properties. The ability of these compounds to bind with high affinity to multiple receptors makes them valuable in the search for novel anticancer agents. N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide could be part of this research, contributing to the development of new therapeutic options .
Antimicrobial Applications
The antimicrobial potential of indole derivatives extends to N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide. Research has indicated that such compounds can exhibit bactericidal activity against various bacterial strains, including resistant ones, which is crucial in the fight against antibiotic resistance .
Enzyme Inhibition
N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide has been identified as an inhibitor of phosphodiesterase 4 (PDE4) . PDE4 inhibitors have various therapeutic applications, including the treatment of psoriasis and psoriatic arthritis, by modulating immune responses and inflammation.
Plant Hormone Research
Indole derivatives are structurally related to plant hormones like indole-3-acetic acid, which is derived from tryptophan. N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide could be used in research to understand plant growth and development processes, as well as in the synthesis of plant hormone analogs .
Neuropharmacology
Given the structural similarity of indole derivatives to neurotransmitters and psychoactive compounds, N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide may have applications in neuropharmacological research. It could help in the study of neurological pathways and the development of drugs for neurological disorders .
Green Chemistry
The synthesis of N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide and its derivatives can contribute to green chemistry practices. By employing catalytic methods and sustainable protocols, the production of these compounds can be made more environmentally friendly, which is an important aspect of modern chemical research .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact withalpha1-adrenergic receptors and CaM kinase II or CaMKII , a ubiquitously expressed serine/threonine kinase whose activation is modulated by CaM binding .
Mode of Action
Compounds that target alpha1-adrenergic receptors or cam kinase ii typically interact with these targets to modulate their activity, leading to changes in cellular signaling pathways .
Biochemical Pathways
Compounds that interact with alpha1-adrenergic receptors or cam kinase ii can affect a variety of biological processes, including gene expression, cell-cycle control, learning, memory, and cell proliferation .
Result of Action
Modulation of alpha1-adrenergic receptors or cam kinase ii can have wide-ranging effects on cellular function, potentially influencing processes such as neurotransmission, muscle contraction, and cell growth .
Eigenschaften
IUPAC Name |
N-[(1S)-1-(2-methoxyphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-4-12(14)13-9(2)10-7-5-6-8-11(10)15-3/h4-9H,1H2,2-3H3,(H,13,14)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNMEYOQUZDFAU-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1OC)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid](/img/structure/B2754190.png)

![9-(3-chlorophenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2754195.png)
![N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2754197.png)

![tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate](/img/structure/B2754200.png)
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(2,3-dihydro-1-benzofuran-2-yl)ethanone;hydrochloride](/img/structure/B2754202.png)
![5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2754206.png)


![(E)-N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2754209.png)